molecular formula C22H29FO5 B1343198 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione CAS No. 2990-65-0

9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

Cat. No. B1343198
CAS RN: 2990-65-0
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-IVVBZYGOSA-N
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Description

9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione, also known as 9α-fluoro-16β-methyl-11β,17,21-trihydroxypregna-1,4-dien-3,20-dione or 9α-fluoro-16β-methylprednisolone , is a synthetic member of the class of glucocorticoids . It has a molecular formula of C22H29FO5 .


Molecular Structure Analysis

The molecular structure of this compound is based on the 9-fluoropregna-1,4-diene structure, substituted by hydroxy groups at positions 11, 17, and 21, a methyl group at position 16, and oxo groups at positions 3 and 20 . It has an average mass of 392.461 Da and a monoisotopic mass of 392.199890 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H29FO5 . It has an average mass of 392.461 Da and a monoisotopic mass of 392.199890 Da .

Scientific Research Applications

Structural Analysis

  • NMR Spectroscopy in Structural Determination : NMR spectroscopy has been utilized to characterize isomers of betamethasone, a compound closely related to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. This method aids in understanding the structural nuances of such compounds (Chan et al., 1996).

  • X-Ray Crystallography : The use of x-ray crystallography confirmed the structure of betamethasone isomers, providing crucial insights into the molecular arrangement of steroids similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione (Chan et al., 1996).

Synthesis and Modification

  • Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of related compounds, which involves complex reactions and rearrangements. These processes are fundamental in the production of various steroid medications (Noguchi et al., 1968).

  • Structural Modifications : Studies explore the creation of modified steroids by altering specific groups, showcasing the versatility and adaptability of these molecules for various pharmaceutical applications (Mitsukuchi et al., 1989).

Biomedical Implications

  • Glucocorticoid Receptor Interaction : The interaction between similar compounds and the glucocorticoid receptor is a significant area of study. Understanding this interaction is crucial for developing effective steroid-based treatments (Miyabe & Harrison, 1983).

  • Bioavailability and Detection : Research includes developing methods for detecting these steroids in biological samples, such as milk, highlighting their bioavailability and metabolism (Depaolis et al., 1977).

Molecular and Crystal Structure

  • Molecular Structure Studies : Detailed studies on the molecular structure of steroids similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione provide insights into their chemical behavior and interaction potential (Valente et al., 1997).

  • Crystallography for Drug Development : The use of crystallography in analyzing these compounds assists in drug development, particularly in understanding how these steroids can be modified for therapeutic purposes (Terzis & Theophanides, 1975).

Pharmacological Development

  • Novel Anti-Inflammatory Agents : There is ongoing research into developing new anti-inflammatory agents using steroids structurally similar to 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. This includes studying their efficacy and potential uses in conditions like allergic rhinitis (Inoue et al., 2010).

  • Receptor Binding Dynamics : Understanding how these steroids bind to their receptors is critical for designing drugs with specific therapeutic effects. This research impacts the development of more targeted and effective treatments (Isohashi et al., 1979).

Safety And Hazards

The compound is likely to meet criteria for category 1A or 1B carcinogenicity, mutagenicity, or reproductive toxicity . More specific safety and hazard information may be available from regulatory databases or material safety data sheets.

properties

IUPAC Name

(8S,9R,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15-,16-,17?,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-IVVBZYGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8091532
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21140858

CAS RN

2990-65-0
Record name 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8091532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Reactant of Route 2
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Reactant of Route 3
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Reactant of Route 4
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Reactant of Route 5
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Reactant of Route 6
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

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